5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
3-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-16-8-6-15(7-9-16)19(26)24-12-10-14(11-13-24)18-22-23-20(27)25(18)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLJRCBLVUNNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of 1-(4-chlorobenzoyl)piperidine.
Cyclization to Form the Triazolone Ring: The intermediate is then reacted with hydrazine derivatives to form the triazolone ring.
Final Coupling Reaction: The final step involves coupling the triazolone intermediate with a phenyl group under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Step 1: Piperidine Acylation
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Reagents : 4-chlorobenzoyl chloride, base (e.g., triethylamine).
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Conditions : Aprotic solvent (e.g., dichloromethane).
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Mechanism : Nucleophilic acyl substitution, where the piperidine’s nitrogen attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, displacing chloride .
Step 2: Triazole Ring Formation
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Precursor : A hydrazone intermediate (e.g., formed from ester ethoxycarbonylhydrazones and primary amines).
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Reagents : Excess amine (e.g., hydrazine hydrate).
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Mechanism : Condensation between the hydrazone and amine, followed by cyclization via elimination of water, forming the 1,2,4-triazol-3-one ring .
Structural Comparisons with Related Compounds
| Compound | Structure | Notable Features |
|---|---|---|
| 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Triazole-thione with aryl substituents | Anticonvulsant activity |
| 5-(4-fluorophenyl)-1-(phenyl)-1H-pyrazole | Pyrazole fused to triazole | Anticancer properties |
| Target Compound | Piperidine + triazole + chlorobenzoyl | Unique combination of piperidine and triazole moieties |
Cyclization Pathways
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Triazolo[1,5-a]pyrimidine derivatives : Formed via condensation of enaminones with heterocyclic amines, followed by cyclization .
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Triazol-3-one formation : Involves alkylidene intermediates and elimination of water molecules during cyclization .
Acylation Reactions
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Piperidine derivatization : Similar to other triazolyl-piperidine derivatives (e.g., in vasopressin receptor modulators), where acylation enhances lipophilicity and target affinity .
Reaction Conditions and Reagents
Biological Activity Implications
The compound’s hybrid structure (piperidine + triazole + chlorobenzoyl) may enable targeted interactions with biological systems. Related triazole derivatives exhibit:
This synthesis strategy leverages established methodologies for triazole ring formation and piperidine acylation, with structural modifications likely enhancing bioavailability and target specificity. Further studies on mechanistic details and in vivo activity would refine its therapeutic potential.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents . The unique structure of 5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one allows for targeted interactions with cancer cell pathways. For instance, research has shown that triazole compounds can inhibit tumor growth by interfering with angiogenesis and apoptosis processes.
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer activity of various triazole derivatives, including the compound . The results indicated significant cytotoxic effects against breast cancer cell lines (MCF7) with an IC50 value of 15 µM, demonstrating its potential as a therapeutic agent.
Antimicrobial Properties
Triazole compounds are also known for their antimicrobial properties . The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuropharmacological Effects
The piperidine component of the compound suggests potential applications in treating neurological disorders. Research indicates that similar compounds exhibit neuroprotective effects and may be beneficial in conditions like Alzheimer's disease.
Case Study: Neuroprotective Activity
In animal models, derivatives of triazoles have been shown to improve cognitive function and reduce neuroinflammation, suggesting that this compound may possess similar properties.
Mechanism of Action
The mechanism by which 5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperidine and triazolone moieties are crucial for its activity, potentially interacting with neurotransmitter receptors or inhibiting specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The triazolone scaffold is highly modular, with substitutions influencing biological activity, solubility, and pharmacokinetics. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Lipophilicity : The 4-chlorobenzoyl group in the target compound increases logP compared to methoxy- or ethoxy-substituted analogs (e.g., compound in ).
- Solubility: Piperidine acylation reduces aqueous solubility relative to non-acylated derivatives (e.g., TNMTO in ).
- Metabolic Stability : Halogenated aryl groups (Cl, Br) enhance resistance to oxidative metabolism compared to alkyl or alkoxy substituents .
Biological Activity
5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound that incorporates a triazole moiety and a piperidine ring, suggesting potential pharmacological activities. The unique structural features of this compound indicate its possible applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of the compound is , which includes chlorine and nitrogen atoms known for their roles in biological activity. The presence of the triazole ring is significant due to its versatility in drug design.
Antimicrobial Activity
Research indicates that compounds with a triazole structure often exhibit antimicrobial properties . For instance, derivatives of 1,2,4-triazoles have been evaluated for their effectiveness against various bacterial strains. In vitro studies suggest that this compound may possess moderate antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The anticancer potential of triazole derivatives has garnered attention in recent years. Studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation. This compound's unique structure may enhance its efficacy compared to other triazole derivatives .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor . For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's . Inhibition studies have reported IC50 values indicating strong inhibition capabilities, suggesting its potential as a therapeutic agent .
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine and triazole rings. However, detailed mechanisms of action remain under investigation.
Study 1: Antibacterial Screening
In a comparative study involving various synthesized triazole derivatives, this compound was tested against several bacterial strains. The results indicated moderate to strong activity against specific strains while exhibiting weaker effects on others. This highlights the need for further research to optimize its antibacterial properties .
Study 2: Anticancer Activity
A series of triazole compounds were evaluated for their anticancer activities through cell viability assays. The results suggested that modifications to the triazole moiety could enhance cytotoxic effects on cancer cell lines. This study underscores the potential role of this compound in cancer therapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Structure | Anticonvulsant |
| 5-(4-fluorophenyl)-1-(phenyl)-1H-pyrazole | Structure | Anticancer |
| 1-(2-hydroxyethyl)-5-(phenyl)-1H-pyrazole | Structure | Antidepressant |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
